molecular formula C22H24N4O2S B3312052 4-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946287-90-7

4-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3312052
CAS No.: 946287-90-7
M. Wt: 408.5 g/mol
InChI Key: ZGSSYRDZVAUJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a pyridazine ring containing a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone or a similar precursor.

    Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

    Sulfonamide Formation: The final step involves the reaction of the pyridazine derivative with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine moiety.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

4-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential drug candidate due to its ability to interact with various biological targets.

    Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on cellular processes.

    Chemical Biology: It serves as a tool compound to investigate the role of specific molecular pathways in disease models.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The piperidine and pyridazine moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide: shares structural similarities with other sulfonamide derivatives, such as:

Uniqueness

  • The presence of both the piperidine and pyridazine rings in the same molecule provides a unique combination of pharmacophoric elements, potentially leading to enhanced biological activity and specificity compared to other sulfonamide derivatives.

Properties

IUPAC Name

4-methyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-17-5-11-20(12-6-17)29(27,28)25-19-9-7-18(8-10-19)21-13-14-22(24-23-21)26-15-3-2-4-16-26/h5-14,25H,2-4,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSSYRDZVAUJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
4-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
4-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
4-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
4-methyl-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.